Absence of the N‑Hydroxy Pharmacophore: Differentiation from Potent HIV‑1 RNase H Inhibitors
The target compound lacks the N‑hydroxy group that is essential for the RNase H inhibitory activity of its closest analog, 2‑hydroxy‑7‑nitroisoquinoline‑1,3(2H,4H)‑dione. The 2‑hydroxy derivative inhibits HIV‑1 RNase H with an IC₅₀ of 0.048 mM (48 µM) at pH 8.0, 37 °C [1]. While no direct inhibition data exist for 7‑nitroisoquinoline‑1,3(2H,4H)‑dione against this target, the established structure–activity relationship (SAR) of the isoquinoline‑1,3‑dione class indicates that the N‑hydroxy‑imide moiety is the essential metal‑chelating pharmacophore, and its removal abolishes potent RNase H inhibition [2][3].
| Evidence Dimension | HIV-1 RNase H inhibitory potency |
|---|---|
| Target Compound Data | Not reported; predicted inactive due to absence of N‑hydroxy pharmacophore |
| Comparator Or Baseline | 2‑Hydroxy‑7‑nitroisoquinoline‑1,3(2H,4H)‑dione: IC₅₀ = 0.048 mM (48 µM) |
| Quantified Difference | Qualitative; target compound lacks the essential N‑hydroxy group required for metal chelation [2] |
| Conditions | Recombinant HIV‑1 RNase H domain; pH 8.0, 37 °C (BRENDA entry for comparator) [1] |
Why This Matters
For procurement of HIV‑1 RNase H inhibitors, the N‑hydroxy analog must be specified; the target compound is structurally incapable of the metal‑chelating mechanism and cannot serve as a substitute.
- [1] BRENDA Enzyme Database. 2-Hydroxy-7-nitroisoquinoline-1,3(2H,4H)-dione – IC50 Value (0.048 mM). Available at: https://brenda-enzymes.org/ligand.php?brenda_ligand_id=71503 View Source
- [2] Kankanala, J.; Marchand, C.; Abdelmalak, M.; Aihara, H.; Pommier, Y.; Wang, Z. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). J. Med. Chem. 2016, 59, 2734–2746. DOI: 10.1021/acs.jmedchem.5b01973 View Source
- [3] Himmel, D. M.; et al. A 2‑Hydroxyisoquinoline‑1,3‑Dione Active‑Site RNase H Inhibitor Binds in Multiple Modes to HIV‑1 Reverse Transcriptase. Antimicrob. Agents Chemother. 2017, 61, e01351‑17. DOI: 10.1128/AAC.01351-17 View Source
